![molecular formula C7H14N2O4S2 B13927154 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is a chemical compound with the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol . This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two methylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves several steps. One common method includes the reaction of a suitable precursor with methylsulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the spirocyclic structure and the methylsulfonyl groups allows it to form stable complexes with the target molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- can be compared with other similar compounds such as:
2-methanesulfonyl-2,6-diazaspiro[3.3]heptane: This compound has a similar spirocyclic structure but with only one methylsulfonyl group.
2,6-Diazaspiro[3.4]octane: This compound has a larger ring size, which can affect its chemical properties and reactivity.
2,6-Diazaspiro[3.5]nonane: Another related compound with an even larger ring size, offering different steric and electronic properties.
The uniqueness of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- lies in its specific combination of the spirocyclic structure and the presence of two methylsulfonyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N2O4S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2,6-bis(methylsulfonyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2O4S2/c1-14(10,11)8-3-7(4-8)5-9(6-7)15(2,12)13/h3-6H2,1-2H3 |
Clave InChI |
GKXSOXMBYTXKEA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CC2(C1)CN(C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


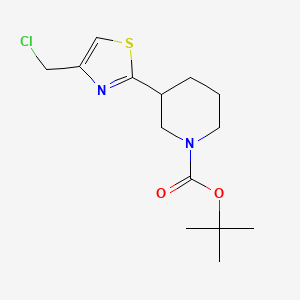
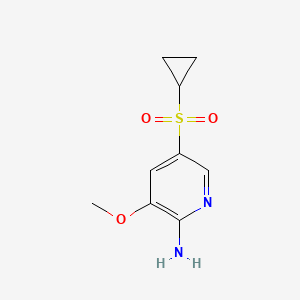



![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)

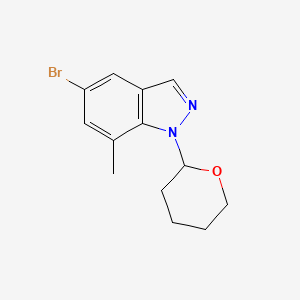
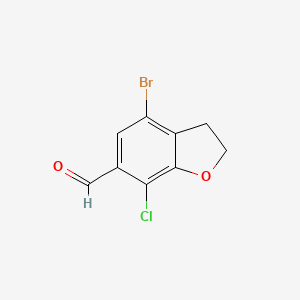
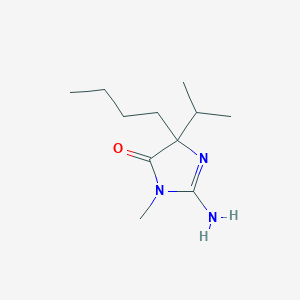
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)


